1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile
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Overview
Description
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile typically involves the formation of the dioxaborolane ring followed by its attachment to the pyridine and cyclopentane moieties. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a pyridine derivative under specific conditions, such as the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 1,4-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzol
Uniqueness
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile is unique due to its combination of a dioxaborolane ring with a pyridine and cyclopentane moiety.
Properties
Molecular Formula |
C17H23BN2O2 |
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Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C17H23BN2O2/c1-15(2)16(3,4)22-18(21-15)13-7-10-20-14(11-13)17(12-19)8-5-6-9-17/h7,10-11H,5-6,8-9H2,1-4H3 |
InChI Key |
JCMCJSCRGYCHLE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3(CCCC3)C#N |
Origin of Product |
United States |
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